2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
CAS No.: 500201-68-3
Cat. No.: VC21500377
Molecular Formula: C18H16Cl2N2O2S
Molecular Weight: 395.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500201-68-3 |
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Molecular Formula | C18H16Cl2N2O2S |
Molecular Weight | 395.3g/mol |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide |
Standard InChI | InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25) |
Standard InChI Key | DJKYPVJRDDEMNQ-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide belongs to the chemical class of phenoxypropanamides with additional structural complexity provided by the indole-containing carbothioyl group. The compound is cataloged in the Vitas-M Laboratory chemical database with the identifier STK067479, indicating its recognition as a distinct chemical entity in research databases .
The molecular structure of this compound can be described through the following key components:
Core Structural Elements
The molecule features four primary structural components that contribute to its unique chemical profile:
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A 2,4-dichlorophenoxy group serving as the hydrophobic anchor
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A central propanamide backbone providing structural rigidity
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A carbothioyl (C=S) linkage introducing sulfur chemistry
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A 2,3-dihydro-1H-indole ring system offering potential for biological interactions
This structural complexity suggests diverse intermolecular interaction capabilities, particularly through hydrogen bonding, π-π stacking, and halogen bonding mechanisms.
Structural Representation
The compound can be represented through the SMILES notation: O=C(C(Oc1ccc(cc1Cl)Cl)C)NC(=S)N1CCc2c1cccc2, which encodes its complete connectivity pattern and stereochemical features . The presence of both carbonyl (C=O) and thiocarbonyl (C=S) groups creates interesting electronic distribution patterns across the molecule.
Physical and Chemical Properties
Understanding the physicochemical properties of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is essential for its application in research settings and potential development for practical uses.
Basic Physical Properties
Based on its molecular composition and analysis of similar dichlorophenoxy derivatives, the following properties can be inferred:
Property | Value | Basis of Estimation |
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Molecular Formula | C₁₈H₁₆Cl₂N₂O₂S | Derived from structure |
Molecular Weight | ~395 g/mol | Calculated from formula |
Physical Appearance | White to off-white crystalline solid | Common for similar propanamides |
Solubility Profile | Limited water solubility; soluble in organic solvents | Based on structural features |
Melting Point | Estimated 115-135°C | Comparison with related compounds |
Chemical Reactivity
The compound contains several reactive functional groups that determine its chemical behavior:
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The amide bond can undergo hydrolysis under strongly acidic or basic conditions
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The carbothioyl group introduces susceptibility to nucleophilic attack
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The dichlorophenoxy moiety provides electron-withdrawing effects similar to those observed in compounds like dichlorprop
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The dihydroindole nitrogen offers potential for hydrogen bonding interactions
Analytical Characterization
Comprehensive characterization of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide requires multiple analytical techniques to confirm structure and purity.
Spectroscopic Analysis
Based on analytical approaches applied to related compounds, the following spectroscopic methods would be valuable for structure confirmation:
Analytical Technique | Expected Key Features |
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Infrared (IR) Spectroscopy | C=O stretch (~1650-1680 cm⁻¹) C=S stretch (~1050-1200 cm⁻¹) C-O-C stretch (~1200-1250 cm⁻¹) |
¹H NMR Spectroscopy | Methyl protons (δ ~1.5-1.7 ppm) Indole ring protons (δ ~6.5-7.5 ppm) Dichlorophenyl protons (δ ~7.0-7.5 ppm) |
¹³C NMR Spectroscopy | C=O carbon (δ ~170 ppm) C=S carbon (δ ~180-190 ppm) Aromatic carbons (δ ~120-140 ppm) |
Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ~395 Fragmentation pattern featuring dichlorophenoxy and indole fragments |
Similar characterization approaches have been successfully applied to related dichlorophenoxy compounds as described in the patent literature, where infrared and NMR techniques were used to confirm structural identity .
Biological and Agricultural Significance
The structural features of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide suggest potential biological activities that may be relevant to pharmaceutical or agricultural applications.
Comparison with Related Bioactive Compounds
Environmental Considerations
Understanding the environmental behavior of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is important for assessing its potential ecological impact.
Environmental Persistence
The chlorinated aromatic structure suggests potential environmental persistence, similar to other chlorinated phenoxy compounds. Studies on dichlorprop degradation in soil have identified specific genes (rdpA and sdpA) involved in the microbial degradation process, with expression levels correlating with active mineralization phases . Such findings provide a framework for understanding how the target compound might behave in environmental systems.
Structure-Activity Relationship Analysis
The unique structural features of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide offer opportunities for structure-activity relationship (SAR) studies.
Key Structural Determinants
Analysis of the molecular components suggests the following structure-activity considerations:
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The 2,4-dichlorophenoxy group serves as a critical pharmacophore in related herbicidal compounds, interacting with target proteins through hydrophobic and electronic effects
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The propanamide linkage provides conformational flexibility while maintaining structural integrity
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The carbothioyl group introduces a sulfur center with distinct electronic properties compared to carbonyl analogs
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The dihydroindole system offers a scaffold for potential π-stacking interactions with aromatic residues in target proteins
Comparative Analysis with Structural Analogs
Comparing the target compound with structurally related molecules helps predict potential biological activities:
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